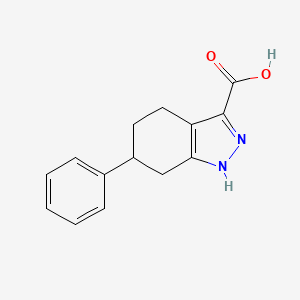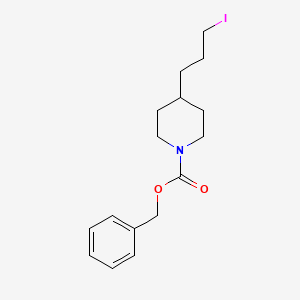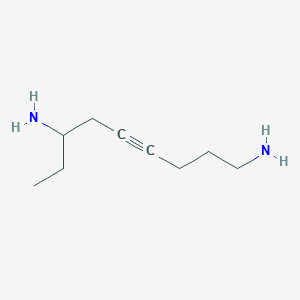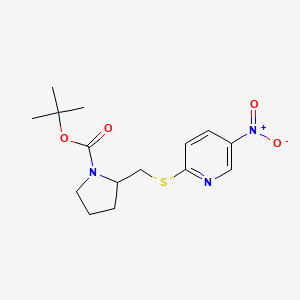![molecular formula C6H7NO2 B13968053 6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one CAS No. 396730-54-4](/img/structure/B13968053.png)
6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxa-1-azabicyclo[321]oct-3-EN-7-one is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one typically involves the following steps:
Starting Material: The synthesis begins with 6-oxabicyclo[3.2.1]oct-3-en-7-one.
Lactone Ring Opening: The lactone ring of 6-oxabicyclo[3.2.1]oct-3-en-7-one is opened using amines to form amides.
Reduction: The amides are then reduced using lithium aluminium hydride to yield amino alcohols.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions, such as the one involving lithium aluminium hydride, are common.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is frequently used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino alcohols and other functionalized bicyclic compounds .
Wissenschaftliche Forschungsanwendungen
6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Its derivatives are explored for potential therapeutic applications, including as precursors to pharmaceuticals.
Industry: The compound is used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the derivative of the compound being used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound is structurally similar and is the central core of tropane alkaloids, which have significant biological activities.
2-Azabicyclo[3.2.1]octane: Another similar compound with potential in drug discovery and synthetic applications.
Uniqueness
6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one is unique due to the presence of both oxygen and nitrogen atoms in its bicyclic structure. This dual functionality allows for a wider range of chemical reactions and applications compared to its analogs .
Eigenschaften
CAS-Nummer |
396730-54-4 |
|---|---|
Molekularformel |
C6H7NO2 |
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
6-oxa-1-azabicyclo[3.2.1]oct-3-en-7-one |
InChI |
InChI=1S/C6H7NO2/c8-6-7-3-1-2-5(4-7)9-6/h1-2,5H,3-4H2 |
InChI-Schlüssel |
ACICPQDKCZFZCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2CN1C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




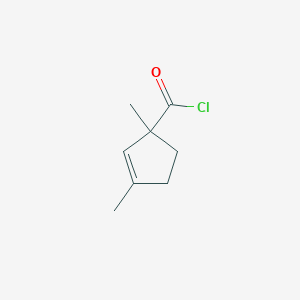

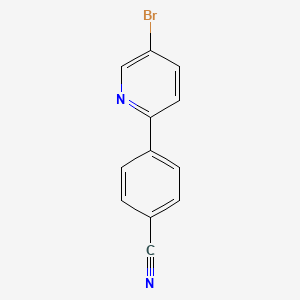
![Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate](/img/structure/B13968003.png)

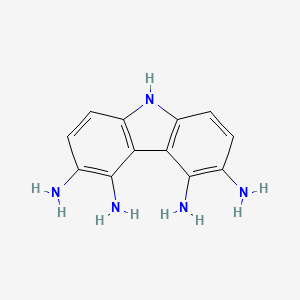
![Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B13968015.png)
